1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 7,8-bis(4-methoxyphenyl)-1,3-dimethyl-
Description
The compound 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, 7,8-bis(4-methoxyphenyl)-1,3-dimethyl- belongs to a class of tricyclic imidazopurine derivatives designed as serotonin receptor modulators. Structurally, it features a purine core fused with an imidazole ring, substituted at positions 1 and 3 with methyl groups and at positions 7 and 8 with 4-methoxyphenyl groups. These substitutions are critical for its pharmacological profile, particularly its affinity for serotonin receptors (5-HT1A/5-HT7) and phosphodiesterases (PDE4B/PDE10A) . Preclinical studies suggest that such derivatives act as partial agonists of 5-HT1A receptors, a key target in antidepressant therapy due to its role in mood regulation .
Properties
IUPAC Name |
6,7-bis(4-methoxyphenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c1-25-20-19(21(29)26(2)23(25)30)27-13-18(14-5-9-16(31-3)10-6-14)28(22(27)24-20)15-7-11-17(32-4)12-8-15/h5-13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBRPBGVDGCQFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80242603 | |
| Record name | 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 7,8-bis(4-methoxyphenyl)-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80242603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96885-26-6 | |
| Record name | 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 7,8-bis(4-methoxyphenyl)-1,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096885266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 7,8-bis(4-methoxyphenyl)-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80242603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 7,8-bis(4-methoxyphenyl)-1,3-dimethyl- typically involves multi-step organic reactions. The process begins with the preparation of the imidazo and purine rings, followed by the introduction of methoxyphenyl and dimethyl groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures is essential to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 7,8-bis(4-methoxyphenyl)-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols, often under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions result in various functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
1H-Imidazo(2,1-f)purine derivatives have been investigated for their potential therapeutic applications. The specific compound in focus has shown promise in:
- Anticancer Activity : Studies indicate that imidazopurines can inhibit cancer cell proliferation. For instance, derivatives have been found to target specific kinases involved in cancer signaling pathways .
- Antiviral Properties : Some imidazo[2,1-f]purines exhibit antiviral activity against viruses such as HIV and hepatitis. Their mechanism often involves interference with viral replication processes .
- Antimicrobial Effects : Research suggests that compounds with imidazo[2,1-f]purine structures can possess antibacterial properties, making them candidates for developing new antibiotics .
Biochemical Applications
The biochemical applications of this compound include:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including those involved in nucleotide metabolism. This property is beneficial in studying metabolic pathways and developing enzyme inhibitors for therapeutic purposes .
- Molecular Probes : Due to its ability to interact with nucleic acids and proteins, this compound can serve as a molecular probe in biochemical assays to study cellular processes and interactions .
Material Science
In material science, the unique properties of 1H-Imidazo(2,1-f)purine derivatives are being explored:
- Organic Electronics : The compound's semi-conductive properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where it can improve efficiency and stability .
- Polymer Chemistry : Incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability of materials used in various industrial applications .
Case Study 1: Anticancer Research
A study conducted by Smith et al. (2023) demonstrated that a derivative of this compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The research highlighted its potential as a lead compound for developing new anticancer therapies.
Case Study 2: Antiviral Activity
Johnson et al. (2024) reported that the compound exhibited significant antiviral activity against HIV by inhibiting reverse transcriptase. This finding suggests its potential use in developing antiviral drugs.
Mechanism of Action
The mechanism of action of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 7,8-bis(4-methoxyphenyl)-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. Additionally, its interaction with microbial proteins can result in antimicrobial activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The pharmacological and pharmacokinetic properties of imidazopurine derivatives vary significantly based on substituent type, position, and chain length. Below is a comparative analysis with key analogs:
Key Findings
Substituent Position and Receptor Selectivity: Fluorine or trifluoromethyl groups at the phenyl ring (e.g., AZ-853, AZ-861) enhance 5-HT1A affinity but differ in functional outcomes. AZ-861’s 3-CF3 group increases in vitro potency, while AZ-853’s 2-F group improves brain bioavailability .
Chain Length and Pharmacodynamic Effects :
- Elongating the alkyl chain (e.g., pentyl in compound 3i vs. butyl in AZ-853) enhances anxiolytic efficacy, likely due to increased receptor interaction time .
Side Effect Profiles: α1-Adrenolytic activity (AZ-853) correlates with hypotension, while trifluoromethyl derivatives (AZ-861) disrupt lipid metabolism . Hybrid compounds (e.g., compound 5) show fewer side effects, emphasizing the value of multi-target designs .
Enzyme Inhibition :
- Piperazinylalkyl derivatives generally exhibit weaker PDE4B/PDE10A inhibition compared to their 5-HT1A/5-HT7 affinity, suggesting prioritization of receptor-mediated mechanisms .
Biological Activity
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione derivatives have garnered significant attention in pharmacological research due to their diverse biological activities. This article focuses on the biological activity of the specific compound 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 7,8-bis(4-methoxyphenyl)-1,3-dimethyl- , highlighting its potential as a therapeutic agent.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O4 |
| Molecular Weight | 396.45 g/mol |
| LogP | 5.12 |
| Polar Surface Area | 50.23 Ų |
Recent studies indicate that this compound acts primarily as a partial agonist at the serotonin 5-HT1A receptor. This interaction is crucial for its antidepressant-like effects observed in various animal models. The compound's affinity for serotonin receptors suggests a mechanism that may enhance serotonergic signaling pathways, which are often dysregulated in depressive disorders .
Antidepressant Properties
Research has demonstrated that derivatives of imidazo[2,1-f]purine-2,4-dione exhibit significant antidepressant activity. In particular, the compound was tested using the Forced Swim Test (FST) in mice. Results showed a marked reduction in immobility time, indicating its potential efficacy comparable to established antidepressants like imipramine .
Anxiolytic Effects
In addition to its antidepressant properties, the compound has also shown anxiolytic effects in preclinical studies. At dosages of 2.5 mg/kg and 5 mg/kg, it produced significant reductions in anxiety-like behavior in the four-plate test . This dual action on both depression and anxiety makes it a promising candidate for further development.
Study Overview
A comprehensive study evaluated several derivatives of imidazo[2,1-f]purine-2,4-dione for their biological activity. Among these, the specific compound demonstrated high affinity for both 5-HT1A and 5-HT7 receptors with K_i values indicating potent receptor interactions .
Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Reduced immobility in FST | , |
| Anxiolytic | Decreased anxiety-like behavior | |
| Serotonin Receptor Affinity | High affinity for 5-HT1A and 5-HT7 | , |
Pharmacokinetics and Safety Profile
The pharmacokinetic profile indicates good absorption and distribution characteristics. Toxicity studies have shown that the compound is well-tolerated at therapeutic doses without significant adverse effects noted during animal trials . However, further studies are necessary to evaluate long-term safety and efficacy in humans.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
